molecular formula C12H11NO2 B2914902 7,8-Dimethylquinoline-4-carboxylic acid CAS No. 1092288-48-6

7,8-Dimethylquinoline-4-carboxylic acid

Cat. No.: B2914902
CAS No.: 1092288-48-6
M. Wt: 201.225
InChI Key: FROOOGKOFBRASO-UHFFFAOYSA-N
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Description

7,8-Dimethylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO2. It features a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring. The presence of two methyl groups at positions 7 and 8, along with a carboxylic acid group at position 4, distinguishes this compound from other quinoline derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dimethylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by acids such as hydrochloric acid or sulfuric acid and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These can include microwave-assisted synthesis, which significantly reduces reaction times and improves yields. Additionally, green chemistry approaches, such as using ionic liquids or solvent-free conditions, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties .

Scientific Research Applications

7,8-Dimethylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in drug development, particularly for treating infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7,8-dimethylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, affecting their function and activity.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: 7,8-Dimethylquinoline-4-carboxylic acid is unique due to the presence of two methyl groups, which can influence its electronic properties and steric effects. This uniqueness can result in distinct reactivity patterns and biological activities compared to other quinoline derivatives .

Properties

IUPAC Name

7,8-dimethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-3-4-9-10(12(14)15)5-6-13-11(9)8(7)2/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROOOGKOFBRASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092288-48-6
Record name 7,8-dimethylquinoline-4-carboxylic acid
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